5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoxazole ring with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the piperazine moiety, and the sulfonylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study biological processes and interactions at the molecular level.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(5-Chloropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- 5-{[4-(5-Bromopyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
Compared to similar compounds, 5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall biological activity
Properties
IUPAC Name |
5-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O5S/c1-20-12-6-11(2-3-13(12)27-16(20)24)28(25,26)21-4-5-22(14(23)9-21)15-18-7-10(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHAYRBDNYMFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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